

In-Depth Technical Guide: 7-bromo-N-methylquinoxalin-2-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-bromo-N-methylquinoxalin-2-amine

Cat. No.: B12106989

[Get Quote](#)

CAS Number: 1345444-92-9

This technical guide provides a comprehensive overview of **7-bromo-N-methylquinoxalin-2-amine**, a heterocyclic compound of interest to researchers and professionals in drug development. This document details its chemical identity, a proposed synthetic route, and potential therapeutic applications based on the known activities of the broader quinoxaline class of compounds.

Chemical Data Summary

Property	Value	Source
CAS Number	1345444-92-9	BLD Pharm[1]
Molecular Formula	C ₁₀ H ₉ BrN ₂	PubChemLite[2]
Molecular Weight	239.10 g/mol	PubChemLite[2]
Canonical SMILES	<chem>CNC1=NC2=CC=C(C=C2N=C1)Br</chem>	PubChemLite[2]
InChI Key	QEAYLYXHQWVAOF-UHFFFAOYSA-N	PubChemLite[2]

Proposed Synthesis

While a specific published protocol for the direct synthesis of **7-bromo-N-methylquinoxalin-2-amine** is not readily available in the reviewed literature, a plausible and efficient multi-step synthetic pathway can be proposed. This proposed synthesis is adapted from established methodologies for structurally similar quinoxaline derivatives, particularly the multi-gram preparation of 7-nitroquinoxalin-2-amine. The synthesis commences from the readily available 4-bromo-1,2-phenylenediamine.

Experimental Protocol: Proposed Synthesis of 7-bromo-N-methylquinoxalin-2-amine

Step 1: Synthesis of 7-bromoquinoxalin-2(1H)-one

- To a solution of 4-bromo-1,2-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol, add glyoxylic acid (1.1 equivalents).
- Stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, the precipitated product, 7-bromoquinoxalin-2(1H)-one, is collected by filtration, washed with cold ethanol, and dried under vacuum.

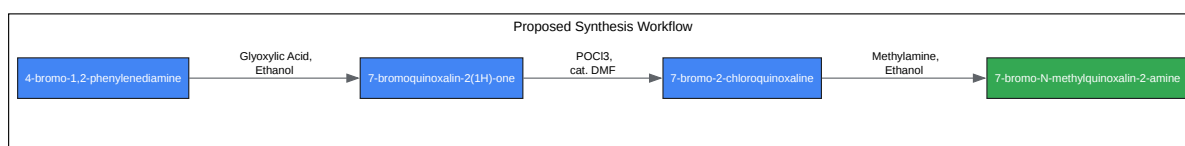
Step 2: Chlorination to 7-bromo-2-chloroquinoxaline

- Suspend the 7-bromoquinoxalin-2(1H)-one (1 equivalent) in phosphorus oxychloride (POCl_3) (excess, e.g., 5-10 equivalents).
- Add a catalytic amount of dimethylformamide (DMF).
- Heat the mixture to reflux and maintain for 2-3 hours, monitoring by TLC.
- After completion, carefully quench the reaction mixture by pouring it onto crushed ice.
- Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 7-bromo-2-chloroquinoxaline.

Step 3: Amination to **7-bromo-N-methylquinoxalin-2-amine**

- Dissolve 7-bromo-2-chloroquinoxaline (1 equivalent) in a polar solvent like ethanol or isopropanol.
- Add an excess of methylamine (solution in a suitable solvent, e.g., THF or ethanol) (2-3 equivalents).
- The reaction can be carried out at room temperature or with gentle heating (e.g., reflux) to increase the reaction rate.
- Monitor the reaction by TLC.
- Upon completion, remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the final product, **7-bromo-N-methylquinoxalin-2-amine**.



[Click to download full resolution via product page](#)

Proposed synthetic pathway for **7-bromo-N-methylquinoxalin-2-amine**.

Potential Biological Activities and Applications

Quinoxaline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. While specific quantitative data for **7-bromo-N-methylquinoxalin-2-amine** is not extensively documented in publicly available literature, the known activities of structurally related compounds suggest potential applications in several therapeutic areas.

Antimicrobial Activity

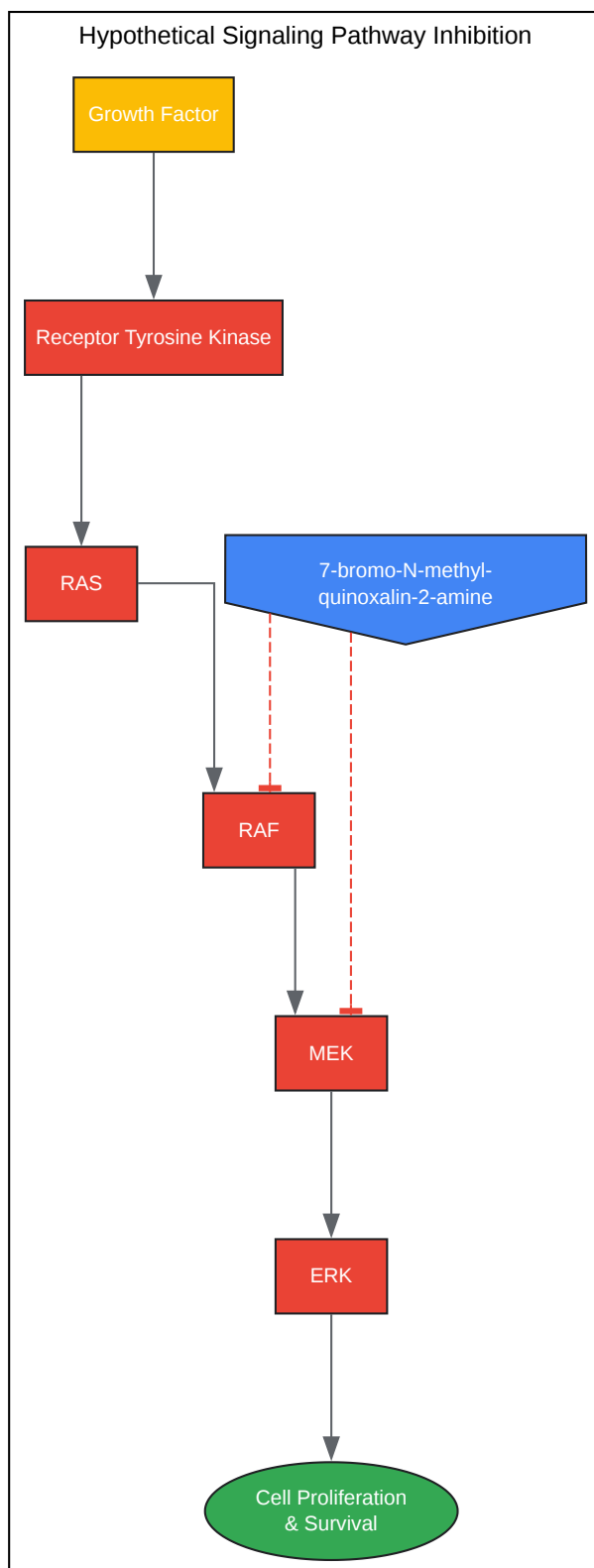
Numerous studies have demonstrated the potent antibacterial and antifungal properties of quinoxaline derivatives. The introduction of a halogen atom, such as bromine, into the quinoxaline scaffold has been shown to modulate this activity. For instance, various bromo-substituted quinoxalines have been synthesized and evaluated for their efficacy against a range of bacterial and fungal strains.[3] The mechanism of action for some quinoxaline-based antimicrobials is believed to involve the inhibition of bacterial DNA synthesis or the generation of reactive oxygen species.[4]

Antitumor Activity

The quinoxaline core is a prominent scaffold in the design of anticancer agents.[5][6][7][8] Derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines, including those of lung, breast, and colon cancer.[6][9] The proposed mechanisms of antitumor activity are diverse and include the inhibition of topoisomerase II, induction of apoptosis, and modulation of key signaling pathways involved in cell proliferation and survival.[10] The bromo-substitution on the quinoxaline ring can significantly influence the anticancer potency and selectivity.[11]

Potential Signaling Pathway Involvement

Given the established role of quinoxaline derivatives as anticancer agents, a plausible mechanism of action could involve the modulation of critical signaling pathways that regulate cell growth, proliferation, and apoptosis. One such pathway is the MAPK/ERK pathway, which is frequently dysregulated in cancer.



[Click to download full resolution via product page](#)

Hypothetical inhibition of the MAPK/ERK pathway by a quinoxaline derivative.

This diagram illustrates a potential mechanism where a quinoxaline compound could inhibit key kinases such as RAF or MEK within the MAPK/ERK signaling cascade, thereby blocking downstream signals that promote cell proliferation and survival. This is a generalized representation, and the specific molecular targets of **7-bromo-N-methylquinoxalin-2-amine** would require dedicated experimental investigation.

Conclusion

7-bromo-N-methylquinoxalin-2-amine represents a promising scaffold for further investigation in the fields of medicinal chemistry and drug discovery. Based on the established biological profile of the quinoxaline class of compounds, it holds potential for development as an antimicrobial or antitumor agent. The proposed synthetic route offers a practical approach for its preparation, enabling further studies to elucidate its specific biological activities, mechanism of action, and therapeutic potential. Future research should focus on the synthesis and in vitro/in vivo evaluation of this compound to ascertain its specific pharmacological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1345444-92-9|7-Bromo-N-methylquinoxalin-2-amine|BLD Pharm [bldpharm.com]
- 2. PubChemLite - 7-bromo-n-methylquinolin-2-amine (C10H9BrN2) [pubchemlite.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. mtieat.org [mtieat.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and in vitro antitumor activity of new quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents [mdpi.com]
- 11. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide: 7-bromo-N-methylquinoxalin-2-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12106989#7-bromo-n-methylquinoxalin-2-amine-cas-number-lookup]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com